

sapanisertib dose reduction toxicity guidelines

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Compound Focus: Sapanisertib

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Dose Reduction Guidelines

The table below summarizes dose levels and reduction strategies from clinical trials. **Sapanisertib** doses are often reduced using a pre-defined lower dose level or an alternative schedule [1] [2].

Dose Level	Dosing Regimen	Clinical Context	Citation
Starting Dose (MTD/RP2D)	4-5 mg QD (continuous)	Advanced solid tumours (monotherapy)	[2]
	3 mg QD (3 days on/4 days off)	With Ziv-aflibercept (Phase 1)	[3]
	4 mg QD (3 days on/4 days off)	With carboplatin/paclitaxel (Phase 1)	[4]
First Reduction	Reduce to next lower dose (e.g., 5 mg → 4 mg; 4 mg → 3 mg; 3 mg → 2 mg)	Standard dose reduction	[2]
Further Reduction	For patients at ≤4 mg: switch to 5 days/week schedule instead of reducing daily dose	Alternative schedule to maintain dose intensity	[2]
Alternative Schedule	30-40 mg Once Weekly (QW)	Alternative schedule for improved tolerability	[2]

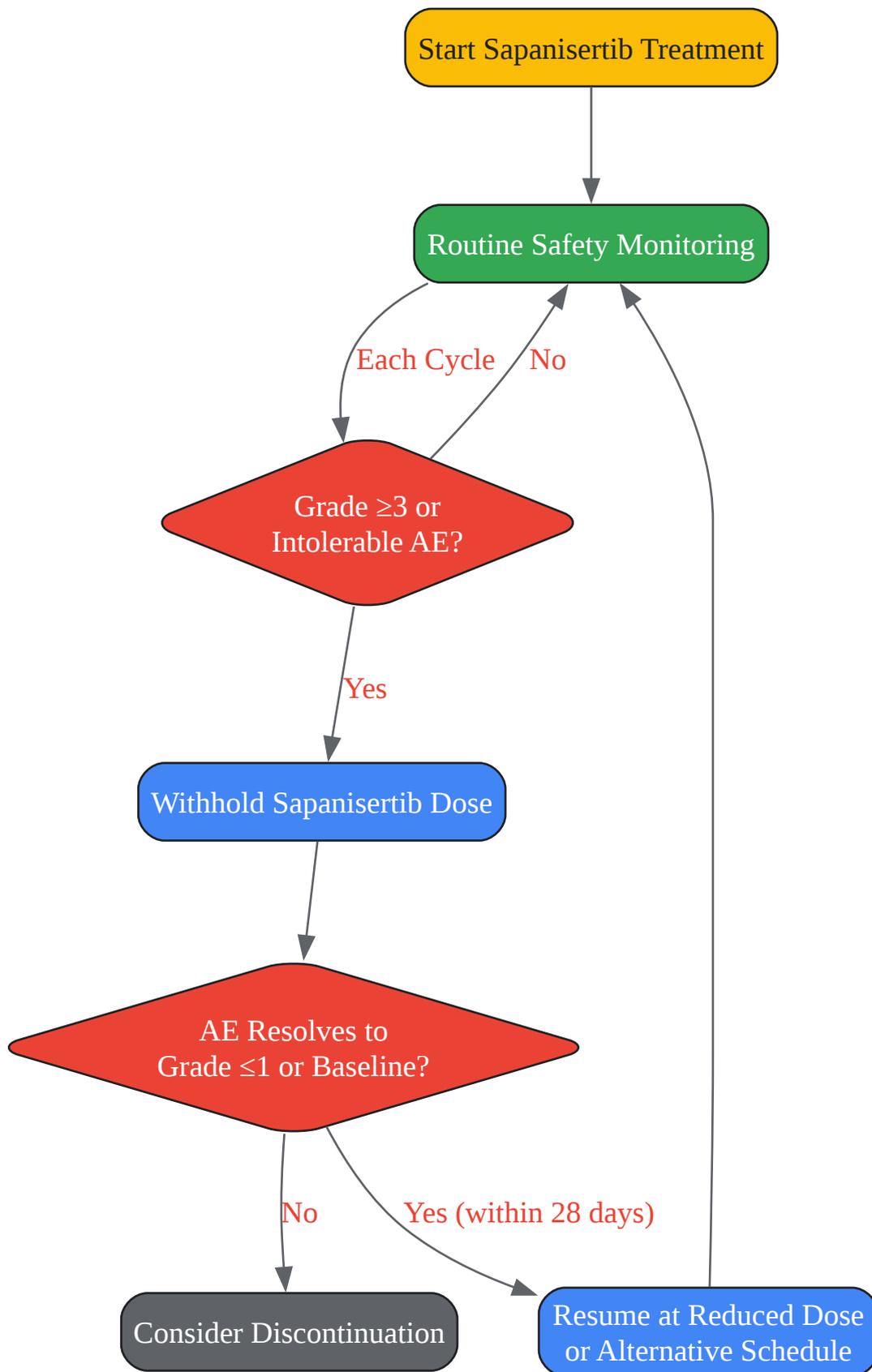
Managing Common Toxicities

For clinically significant adverse events (AEs), the general protocol is to **withhold sapanisertib until the event resolves to Grade ≤ 1 or baseline**, then resume at a reduced dose [2]. The most frequent treatment-related toxicities requiring management include:

- **Hyperglycemia:** This is a **frequent dose-limiting toxicity (DLT)** [3] [1] [2]. Management requires **proactive monitoring** (fasting serum glucose, HbA1c) and **optimal anti-glycemic treatment**, including insulin. **Sapanisertib** should be withheld for Grade 3 hyperglycemia and can be resumed at a reduced dose once controlled [2].
- **Oral Mucositis/Stomatitis:** This was a DLT in intermittent dosing schedules [2]. Management includes topical steroids and oral antihistamines. For Grade 3 events, dosing is withheld until resolution [2].
- **Rash:** Maculo-papular rash was a DLT in the daily schedule [2]. Management includes topical steroid treatment, oral antihistamines, and pulse oral steroids if necessary [2].
- **Hematological Toxicities:** Grade 3/4 events include **anemia, neutropenia, and thrombocytopenia**, particularly when combined with chemotherapy [4]. Grade 4 thrombocytopenia lasting more than a week was defined as a DLT [4]. Management involves dose interruptions and reductions.
- **Gastrointestinal Toxicities:** Nausea, vomiting, and diarrhea are common [3] [1]. These should be managed with **optimal prophylactic antiemetic and antidiarrheal therapy** [2].
- **Other Toxicities:** Fatigue/asthenia [3] [1], elevated serum lipase [3], and transaminitis [4] have been observed and managed with standard supportive care and dose modification.

Experimental Protocol for Toxicity Monitoring

Here is a general workflow for monitoring and managing **sapanisertib** toxicity in a research or clinical setting.



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Protocol Steps:

- **Baseline Assessment:** Confirm fasting serum glucose ≤ 130 mg/dL or HbA1c $< 7.0\%$, and adequate bone marrow, hepatic, and renal function prior to treatment initiation [2] [5].
- **Routine Monitoring:** Conduct weekly (or per protocol) physical exams, vital signs, and lab evaluations including complete blood count (CBC), comprehensive metabolic panel (fasting glucose, liver enzymes, triglycerides), and weight [1] [2].
- **Adverse Event Grading:** Grade all AEs according to NCI CTCAE guidelines [1].
- **Dose Modification:** Follow the workflow above for any Grade ≥ 3 or intolerable treatment-related AE. If more than two dose reductions are required, or if dosing is delayed for > 28 consecutive days, permanent discontinuation of **sapanisertib** should be considered [2].

Key Considerations for Clinical Use

- **Patient Selection:** **Sapanisertib** is not recommended for patients with uncontrolled diabetes mellitus [5]. It should be used with caution in those with impaired cardiac function [5].
- **Drug Formulations:** Be aware that different formulations (e.g., milled API capsules) were developed to improve predictable absorption [1].
- **Drug Interactions:** Concomitant use of proton pump inhibitors (PPIs) is not permitted. H2 receptor antagonists must be stopped at least 24 hours before the first dose [5].

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References

1. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in... [pmc.ncbi.nlm.nih.gov]
2. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in... [nature.com]
3. Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) ... [pmc.ncbi.nlm.nih.gov]
4. Phase I study of sapanisertib with carboplatin and ... [nature.com]

5. Clinical Trial: NCT02417701 [mycancergenome.org]

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